![molecular formula C10H7N3 B11915428 [1,2,4]Triazolo[3,4-a]isoquinoline CAS No. 440-54-0](/img/structure/B11915428.png)
[1,2,4]Triazolo[3,4-a]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a triazole ring and an isoquinoline ring. Its unique structure imparts a range of biological activities, making it a valuable scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-a]isoquinoline typically involves the condensation of isoquinoline derivatives with triazole precursors. One common method is the Claisen–Schmidt condensation, where an isoquinoline derivative reacts with an aldehyde in the presence of a base such as potassium hydroxide . This reaction forms the triazoloisoquinoline scaffold through a series of cyclization and condensation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
[1,2,4]Triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the triazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide or nucleophiles like amines and thiols are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoloisoquinolines with potential biological activities. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce pharmacophoric groups that enhance biological activity .
科学研究应用
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Medicine: It has shown promise as an anticancer agent by inducing oxidative stress and apoptosis in cancer cells.
作用机制
The mechanism of action of [1,2,4]Triazolo[3,4-a]isoquinoline involves multiple pathways:
Oxidative Stress: The compound induces oxidative stress in cells, leading to DNA damage and apoptosis.
Apoptosis: It upregulates pro-apoptotic genes such as p53 and Bax, promoting programmed cell death.
Antifungal Activity: The compound disrupts fungal cell membranes and inhibits essential enzymes, leading to cell death.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds share a similar triazole ring but differ in the fused ring system, leading to distinct biological activities.
[1,2,4]Triazolo[3,4-b]benzothiazines: These compounds have a benzothiazine ring fused to the triazole ring, offering different pharmacological properties.
Uniqueness
[1,2,4]Triazolo[3,4-a]isoquinoline is unique due to its specific ring fusion, which imparts a distinct set of biological activities. Its ability to induce oxidative stress and apoptosis in cancer cells, along with its antifungal properties, sets it apart from other similar compounds .
属性
CAS 编号 |
440-54-0 |
|---|---|
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC 名称 |
[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-13-7-11-12-10(9)13/h1-7H |
InChI 键 |
CXHYOLUKMOQURA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


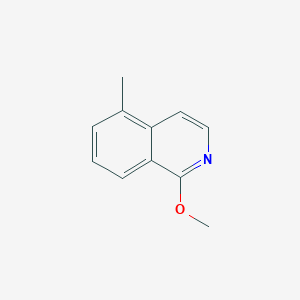
![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)
![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)

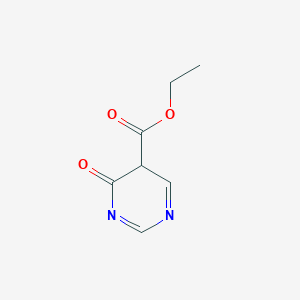
![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)
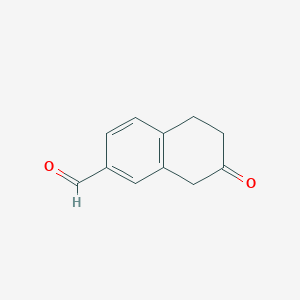
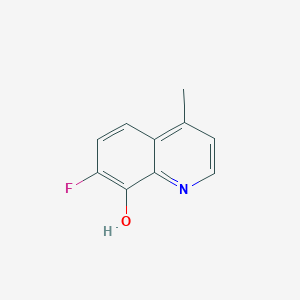
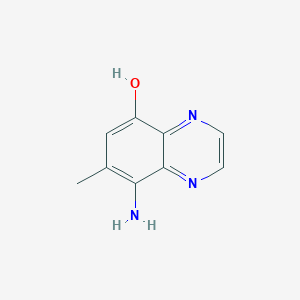
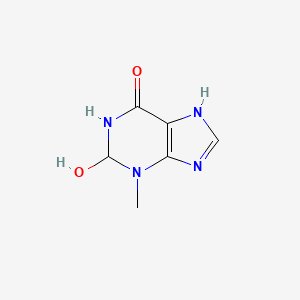



![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
